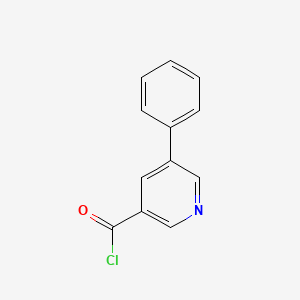
5-Phenylnicotinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylnicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a phenyl group attached to the nicotinoyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnicotinoyl chloride typically involves the chlorination of 5-phenylnicotinic acid. One common method is to react 5-phenylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-Phenylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of thionyl chloride and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve product isolation.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylnicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-phenylnicotinic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) as catalysts.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
Aplicaciones Científicas De Investigación
5-Phenylnicotinoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Phenylnicotinoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Nicotinoyl Chloride: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Benzoyl Chloride: Contains a benzoyl group instead of a nicotinoyl group, leading to different reactivity and applications.
Phenylacetyl Chloride: Similar in structure but with an acetyl group, resulting in different chemical behavior.
Uniqueness: 5-Phenylnicotinoyl chloride is unique due to the presence of both the phenyl and nicotinoyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H8ClNO |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
5-phenylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
JEZYMWUNEYUNFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















